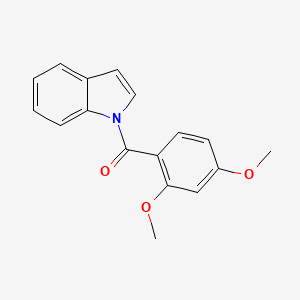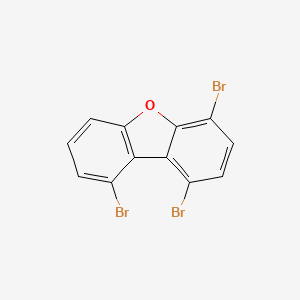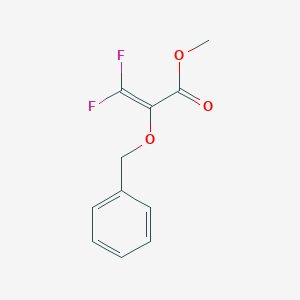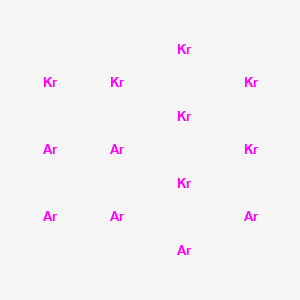
Argon--krypton (6/7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon–krypton (6/7) is a binary mixture of the noble gases argon and krypton, with a molar ratio of 6:7. Noble gases are known for their chemical inertness due to their filled valence electron shells, which make them highly stable and unreactive under standard conditions. This mixture is of particular interest in various scientific and industrial applications due to the unique properties of its constituent gases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of argon–krypton (6/7) typically involves the separation and purification of argon and krypton from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases to separate them. The purified gases are then mixed in the desired molar ratio under controlled conditions.
Industrial Production Methods: In industrial settings, argon and krypton are often produced as byproducts of the separation of oxygen and nitrogen from air. The air is first liquefied, and then fractional distillation is used to separate the components based on their boiling points. Argon is separated at approximately -186°C, while krypton is separated at around -153°C. The gases are then combined in the specified ratio to produce argon–krypton (6/7).
Analyse Des Réactions Chimiques
Types of Reactions: Noble gases, including argon and krypton, are generally chemically inert and do not readily undergo chemical reactions. under certain extreme conditions, such as high pressure or the presence of highly reactive species, they can form compounds.
Common Reagents and Conditions: The formation of compounds involving argon and krypton typically requires the presence of highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF2) under specific conditions involving high pressure and the presence of fluorine gas.
Major Products Formed: The major products formed from reactions involving argon and krypton are typically limited to a few compounds, such as krypton difluoride. Argon, being more inert than krypton, has fewer known compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, argon–krypton (6/7) is used in gas chromatography as a carrier gas due to its inertness and ability to provide a stable environment for the separation of chemical compounds.
Biology and Medicine: In the field of medicine, krypton is used in certain types of imaging and diagnostic procedures. Argon, on the other hand, is used in cryosurgery and as an inert atmosphere for the preservation of biological samples.
Industry: Industrially, argon–krypton (6/7) is used in lighting, particularly in high-performance light bulbs and lasers. The mixture provides a stable and efficient medium for the production of light and laser beams.
Mécanisme D'action
The mechanism by which argon–krypton (6/7) exerts its effects is primarily physical rather than chemical. The inert nature of the gases means they do not readily participate in chemical reactions. Instead, their effects are due to their physical properties, such as their ability to provide an inert atmosphere, their thermal conductivity, and their refractive index.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other noble gas mixtures, such as argon–xenon or krypton–xenon, share similar properties with argon–krypton (6/7). These mixtures are also chemically inert and are used in similar applications, such as lighting and gas chromatography.
Uniqueness: The uniqueness of argon–krypton (6/7) lies in its specific ratio and the combined properties of argon and krypton. This mixture offers a balance of the lower cost and higher availability of argon with the higher performance characteristics of krypton, making it suitable for specialized applications where both cost and performance are important considerations.
Propriétés
Numéro CAS |
184914-33-8 |
|---|---|
Formule moléculaire |
Ar6Kr7 |
Poids moléculaire |
826 g/mol |
Nom IUPAC |
argon;krypton |
InChI |
InChI=1S/6Ar.7Kr |
Clé InChI |
FGNKVXDUKSBNML-UHFFFAOYSA-N |
SMILES canonique |
[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
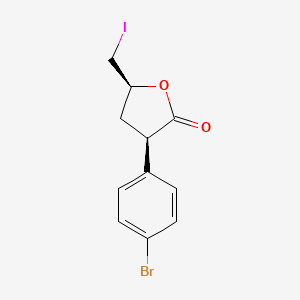

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
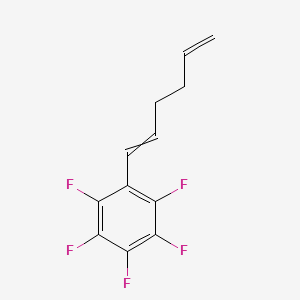
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
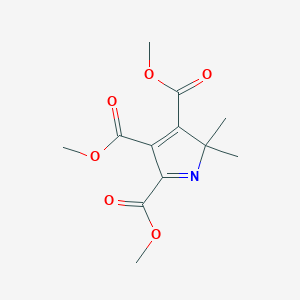

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
